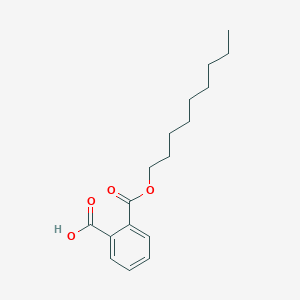

Nonyl hydrogen phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nonoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHFECVVLVFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179282 | |

| Record name | Nonyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-59-1 | |

| Record name | Monononyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis & Characterization of Nonyl Hydrogen Phthalate (MnNP)

Executive Summary

Nonyl Hydrogen Phthalate (MnNP) is the primary hydrolytic metabolite of Di-nonyl phthalate (DNP). In toxicological and environmental research, MnNP serves as the critical biomarker for DNP exposure. While diesters are commercially ubiquitous, the high-purity monoester required for analytical standards (LC-MS/MS calibration) and metabolic assays is frequently unstable or unavailable in bulk.

This guide details a rigorous, self-validating protocol for the synthesis, purification, and characterization of MnNP. Unlike generic esterification, this protocol utilizes a nucleophilic ring-opening of phthalic anhydride , ensuring 100% regioselectivity for the monoester and preventing diester contamination.

Chemical Basis & Reaction Strategy

The Mechanistic Pathway

The synthesis exploits the high reactivity of phthalic anhydride toward nucleophilic attack by alcohols. By using a base catalyst (Triethylamine or Pyridine) under anhydrous conditions, we drive the ring-opening reaction.

Key Advantage: This method avoids the difficult separation of mono-ester from di-ester that occurs during partial hydrolysis of DNP. The anhydride route yields only the mono-ester and unreacted starting materials.

Reaction Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism driving the synthesis.

Figure 1: Nucleophilic ring-opening of phthalic anhydride by 1-nonanol to yield MnNP.

Experimental Protocol

Safety Precaution: Phthalates are potential endocrine disruptors. All operations must be performed in a fume hood using nitrile gloves and appropriate PPE.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Phthalic Anhydride | 148.11 | 1.0 | Substrate (Recrystallize if old) |

| 1-Nonanol | 144.26 | 1.1 | Nucleophile (Slight excess) |

| Triethylamine (TEA) | 101.19 | 1.1 | Catalyst/Base |

| Toluene (Anhydrous) | 92.14 | Solvent | Reaction Medium |

| DMAP | 122.17 | 0.1 | Hyper-nucleophilic catalyst (Optional) |

Step-by-Step Synthesis

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions (water competes with alcohol, forming phthalic acid).

-

Charging: Add Phthalic Anhydride (14.8 g, 100 mmol) and Anhydrous Toluene (100 mL). Stir until partially suspended.

-

Addition: Add 1-Nonanol (15.9 g, 110 mmol) followed by Triethylamine (11.1 g, 110 mmol). Note: The solution may warm slightly due to exotherm.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The solution should become clear as the anhydride is consumed.

-

Monitoring: Monitor by TLC (Silica; 70:30 Hexane:EtOAc). The product (MnNP) will appear as a streak or spot with lower R_f than the nonanol. Phthalic anhydride spots may streak; visualize with UV (254 nm).

Purification Strategy: The Acid-Base Switch

The crude reaction mixture contains MnNP (product), excess Nonanol, and TEA. Standard silica chromatography is difficult due to the polarity of the carboxylic acid. The most effective purification is Chemical Extraction .

Purification Workflow

This logic gate ensures that neutral impurities (alcohol) and basic impurities (TEA) are rigorously separated from the acidic product.

Figure 2: Acid-base "Switch" purification logic to isolate pure MnNP.

Detailed Purification Steps

-

Quench: Cool the reaction mixture to room temperature.

-

Acid Wash (Remove Catalyst): Transfer to a separatory funnel. Wash with 1M HCl (50 mL x 2). This protonates the TEA/DMAP, moving them to the aqueous phase. Keep the organic layer.

-

Base Extraction (Isolate Product): Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO3) solution (50 mL x 3).

-

Acidification: Take the combined aqueous extracts (containing the product salt). Carefully acidify with 6M HCl while stirring until pH < 2. The solution will turn cloudy as MnNP precipitates/oils out.

-

Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (50 mL x 3). Combine DCM layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Characterization & Validation

To certify the material as "Reference Grade," it must pass the following spectral checks.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl3 or DMSO-d6

| Signal (δ ppm) | Multiplicity | Integration | Assignment |

| 11.0 - 12.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| 7.90 - 7.95 | Multiplet | 1H | Aromatic (Ortho to Ester) |

| 7.70 - 7.75 | Multiplet | 1H | Aromatic (Ortho to Acid) |

| 7.55 - 7.60 | Multiplet | 2H | Aromatic (Meta positions) |

| 4.30 | Triplet (J=6.5Hz) | 2H | -COOCH2- (Ester methylene) |

| 1.75 | Quintet | 2H | -OCH2CH2 - |

| 1.20 - 1.40 | Multiplet | 12H | Alkyl Chain Envelope |

| 0.88 | Triplet | 3H | Terminal -CH3 |

Interpretation: The key indicator of purity is the ratio of the aromatic protons to the ester methylene (4:2). The presence of the broad acid peak confirms the mono-ester status.

Mass Spectrometry (MS)[9][10]

-

Technique: ESI-MS (Negative Mode) or GC-MS (requires derivatization).

-

Direct ESI(-): Look for m/z 291.1 [M-H]- .

-

GC-MS (Methylated): If treating with Diazomethane or TMS-Diazomethane to form Methyl Nonyl Phthalate:

-

Look for m/z 163 (Monomethyl phthalate ion) and m/z 149 (Phthalic anhydride ion).

-

Infrared Spectroscopy (FT-IR)

-

Broad band 2500–3300 cm⁻¹: O-H stretch (Carboxylic acid dimer).

-

Sharp band ~1700 cm⁻¹: C=O stretch (Conjugated ester).

-

Sharp band ~1680–1690 cm⁻¹: C=O stretch (Conjugated acid).

Storage and Stability

-

Physical State: MnNP is typically a viscous, colorless to pale yellow oil or a low-melting solid (depending on isomeric purity of the nonyl chain).

-

Stability: Stable at -20°C. Avoid prolonged storage in alcoholic solvents with acid traces to prevent transesterification.

-

Usage: For analytical stock solutions, dissolve in Acetonitrile or Methanol.

References

-

Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalate Metabolites in Urine. Method No: 6306.03. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90533, Nonyl hydrogen phthalate. Link

- Bhatia, S. et al. (2016). Synthesis and functional evaluation of phthalate monoesters. Journal of Applied Toxicology. (General protocol reference for monoester synthesis via anhydride ring opening).

-

Silva, M.J., et al. (2005). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 829(1-2), 96-102. Link

Sources

- 1. Potassium Hydrogen Phthalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 3. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 4. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction [scielo.org.za]

- 7. CN101462949B - Method for preparing primary standard reagent potassium hydrogen phthalate - Google Patents [patents.google.com]

- 8. web.vscht.cz [web.vscht.cz]

Technical Guide: Bioaccumulation Dynamics and Analytical Profiling of Nonyl Hydrogen Phthalate (MNP)

The following technical guide provides an in-depth analysis of the bioaccumulation dynamics, metabolic fate, and analytical determination of Nonyl Hydrogen Phthalate (MNP).

Part 1: Executive Technical Summary[1]

Nonyl hydrogen phthalate (MNP) , also known as mono-nonyl phthalate, is the primary hydrolytic metabolite of di-nonyl phthalate (DnNP) and di-isononyl phthalate (DINP). These parent compounds are high-molecular-weight phthalates (HMWPEs) widely used as plasticizers in polyvinyl chloride (PVC) medical devices, food packaging, and industrial tubing.

For researchers in drug development and environmental safety, the critical consensus regarding MNP is defined by Trophic Dilution , not biomagnification. Unlike persistent organic pollutants (POPs) such as PCBs, MNP does not accumulate up the food chain.[1] Instead, it is rapidly metabolized and excreted by vertebrates.[1]

Key Technical Takeaways:

-

Bioaccumulation Potential: Low.[1] MNP is amphiphilic and undergoes rapid Phase II conjugation (glucuronidation).[1]

-

Biomagnification Factor (BMF): < 1 (Indicates trophic dilution).[1]

-

Analytical Standard: LC-MS/MS (ESI Negative) is the required method for quantification in biological matrices due to the polarity of the monoester.

Part 2: Physicochemical & Metabolic Profile[1][2]

Understanding the behavior of MNP requires distinguishing it from its lipophilic parent, DnNP. While DnNP partitions into lipid compartments, MNP is more polar, facilitating excretion.

Comparative Physicochemical Properties[1]

| Property | Di-nonyl Phthalate (Parent) | Nonyl Hydrogen Phthalate (Metabolite) | Implication |

| Molecular Weight | ~418.6 g/mol | 292.4 g/mol | MNP is the hydrolysis product.[1] |

| Log K_ow | > 8.5 (Highly Lipophilic) | ~5.9 (Predicted) | MNP has higher water solubility than DnNP.[1] |

| Water Solubility | < 1 µg/L | ~1-10 mg/L (pH dependent) | MNP partitions to blood/urine; DnNP to fat.[1] |

| Primary Matrix | Adipose Tissue, Sediment | Urine, Plasma, Amniotic Fluid | Sampling strategy differs by analyte. |

Metabolic Pathway and Elimination

The lack of biomagnification is driven by the rapid hydrolysis of the diester linkage followed by oxidation or conjugation. In mammals and most fish, this process prevents the accumulation of the toxic monoester.

Figure 1: Metabolic Biotransformation Pathway of Di-Nonyl Phthalate

Caption: The metabolic cascade from lipophilic parent (DnNP) to hydrophilic conjugate, facilitating rapid renal excretion and preventing bioaccumulation.[2]

Part 3: Bioaccumulation & Trophic Dynamics[1]

The Mechanism of Trophic Dilution

Research confirms that phthalate monoesters like MNP exhibit trophic dilution .[1] This means that as you move up the food web (e.g., Algae → Zooplankton → Fish), the lipid-normalized concentration of the chemical decreases.

-

Uptake: Organisms absorb the parent (DnNP) via gills or diet.[1]

-

Transformation: High metabolic capacity in vertebrates (fish, mammals) rapidly converts DnNP to MNP and subsequently to glucuronides.

-

Elimination: The hydrophilic conjugates are excreted in urine (mammals) or bile/water (fish).[1]

Quantitative Metrics

| Metric | Value Range | Interpretation |

| Bioconcentration Factor (BCF) | < 5000 (Parent) | Does not meet "Bioaccumulative" criteria (B > 5000).[1] |

| Trophic Magnification Factor (TMF) | < 1.0 | Concentration decreases with trophic level.[1] |

| Elimination Half-Life (t1/2) | 5–8 Hours (Rats/Humans) | Rapid clearance prevents steady-state accumulation.[1] |

Part 4: Analytical Protocol (LC-MS/MS)

For drug development studies (e.g., leachable assessment or PK studies), quantifying MNP requires a rigorous extraction protocol that accounts for its conjugated forms.[1]

Methodological Workflow

Critical Step: Because MNP is excreted largely as a glucuronide conjugate, samples must undergo enzymatic deconjugation to measure the "total" MNP burden.

Figure 2: Analytical Workflow for MNP Quantification

Caption: Step-by-step protocol for total Nonyl Hydrogen Phthalate determination in biological matrices.

Detailed Protocol Specification

Step 1: Sample Preparation & Deconjugation

-

Aliquot: Transfer 200 µL of urine or plasma to a glass tube (plastic tubes may leach phthalates).[1]

-

Buffer: Add 200 µL Ammonium Acetate buffer (pH 6.5).

-

Enzyme: Add 20 µL β-glucuronidase (e.g., from E. coli or Helix pomatia).

-

Incubation: Incubate at 37°C for 90 minutes to hydrolyze MNP-glucuronide back to free MNP.

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (e.g., Waters Oasis HLB, 60 mg).[1]

-

Conditioning: 3 mL Methanol followed by 3 mL Water.[1]

-

Loading: Load the hydrolyzed sample.

-

Washing: Wash with 3 mL 5% Methanol in water (removes salts/proteins).[1]

-

Elution: Elute MNP with 2 mL Acetonitrile or Methanol.

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase.

Step 3: LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).[1]

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[1]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

MRM Transitions:

-

Precursor Ion: m/z 291.2 [M-H]⁻

-

Quantifier Product: m/z 121.0 (Benzoate fragment)

-

Qualifier Product: m/z 77.0 (Phenyl fragment) or 149.0 (Phthalate core, if observable in Neg mode).[1]

-

Part 5: Toxicological Implications for Drug Development

In the context of drug development, MNP is primarily a concern as a Leachable/Extractable (L&E) from manufacturing equipment or packaging.

-

Regulatory Status: The FDA and EMA recommend avoiding phthalates (specifically DEHP and DBP) as excipients.[1] While DnNP/MNP are less regulated than DEHP, they are structurally similar and often grouped in cumulative risk assessments.[1]

-

Safety Margin: Due to rapid clearance (short half-life), the safety margin for MNP is generally higher than for cumulative lipophilic toxins.[1] However, chronic exposure via dialysis tubing or long-term IV therapy requires monitoring.[1]

-

Biomarker Utility: Urinary MNP is the definitive biomarker for exposure to DnNP/DINP.[1] In clinical trials involving extensive plastic medical device usage, monitoring urinary MNP ensures patient exposure remains below the Tolerable Daily Intake (TDI).

References

-

Mackintosh, C. E., et al. (2004).[1] Distribution of phthalate esters in a marine aquatic food web: comparison to polychlorinated biphenyls.[1] Environmental Science & Technology.[1] Link

-

Staples, C. A., et al. (1997).[1] The environmental fate of phthalate esters: A literature review.[1][3] Chemosphere.[1][4] Link

-

Silva, M. J., et al. (2005).[1] Analysis of oxidative diisononyl phthalate metabolites in human urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link[1]

-

European Chemicals Agency (ECHA). (2013).[1] Evaluation of new scientific evidence concerning DINP and DIDP.Link

-

U.S. Food and Drug Administration (FDA). (2012).[1] Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.[1][5]Link

Sources

- 1. Potassium hydrogen phthalate | C8H5KO4 | CID 23676735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 4. Bioaccumulation and health risk assessment of phthalate esters in cultured low trophic level fish feded with food waste-based diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

Technical Assessment: Occurrence and Analysis of Nonyl Hydrogen Phthalate (MnNP) in Environmental Matrices

This guide serves as a technical resource for researchers and environmental scientists monitoring Nonyl Hydrogen Phthalate (MnNP) , the primary mono-ester metabolite of the widely used plasticizer Di-isononyl phthalate (DINP).[1][2]

Executive Summary

Nonyl hydrogen phthalate (MnNP) , also known as Mono-isononyl phthalate (MiNP) , is an emerging contaminant of concern, primarily serving as a biomarker for environmental and biological exposure to DINP. Unlike its parent compound, which is lipophilic and persistent in sediments, MnNP is an amphiphilic, transient intermediate formed via hydrolytic degradation.

Its occurrence in environmental samples is characterized by rapid turnover kinetics (half-lives <40 hours in sediment), making detection challenging without high-sensitivity LC-MS/MS protocols.[1][2] This guide outlines the chemical identity, environmental fate, specific occurrence data, and a validated analytical workflow for its quantification.

Chemical Identity & Properties

MnNP is a mixture of isomers corresponding to the branched alkyl chains of technical grade DINP. It is the critical first-step metabolite in the degradation pathway.[1][2]

| Parameter | Technical Detail |

| Chemical Name | Mono-isononyl phthalate (MiNP) / Nonyl hydrogen phthalate |

| CAS Number | 106610-61-1 (Isomer mixture) |

| Parent Compound | Di-isononyl phthalate (DINP) [CAS: 28553-12-0] |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| pKa | ~3.1 (Carboxylic acid moiety) |

| Solubility | Higher water solubility than DINP; amphiphilic nature.[1][2] |

Environmental Fate & Degradation Pathways

Understanding the occurrence of MnNP requires mapping its formation and clearance. It is not manufactured directly but appears solely as a transformation product.[1][2]

Degradation Mechanism

In aerobic environments (surface water, soil surface), DINP undergoes primary biodegradation via esterase enzymes (bacterial or fungal) to form MnNP. This step is often rate-limiting in anaerobic conditions but rapid in aerobic ones.[1][2] MnNP is subsequently mineralized to phthalic acid.[1][2]

Figure 1: Biotic degradation pathway of DINP in environmental matrices.[1][2]

Kinetic Constraints on Detection

-

Sediment: Studies indicate MnNP has a half-life of 16–39 hours in natural sediments at 22°C.[1][2] This rapid degradation is why MnNP is rarely found in high concentrations despite the ubiquity of DINP.

-

Wastewater: In Wastewater Treatment Plants (WWTPs), MnNP is generated during the biological treatment phase (activated sludge) but is also degraded before effluent discharge.

Environmental Occurrence Data

The following data summarizes detected levels of MnNP and its parent DINP. Note that MnNP levels are often orders of magnitude lower than DINP due to the "transient metabolite" effect.

Table 1: Occurrence in Wastewater and Sludge

Data aggregated from recent high-sensitivity surveys (e.g., Sapkota et al., 2024).[1][2][3]

| Matrix | Analyte | Concentration Range (Median/Mean) | Notes |

| Sewage Sludge | MnNP (MiNP) | 0.11 – 0.14 ng/mL (Liquid phase extract) | Detected in >90% of samples; indicates active DINP hydrolysis.[1][2] |

| Sewage Sludge | DINP (Parent) | 1.81 µg/g dw (Median) | Parent compound accumulates in solids due to high lipophilicity.[1][2] |

| WWTP Effluent | MnNP | < 10 - 100 ng/L | Often below LOQ in standard scans; requires enrichment (SPE).[1][2] |

| River Sediment | MnNP | Not Detected - Trace | Rapidly degrades to phthalic acid; rarely persists >48h.[1][2] |

| River Sediment | DINP | 20 - 60,000 µg/kg dw | Highly persistent sink for the parent compound.[1][2] |

Key Insight: High loads of DINP in sludge act as a continuous "generator" of MnNP. However, because MnNP is more water-soluble, it partitions into the aqueous phase (effluent) more readily than DINP, posing a potential risk to downstream aquatic life.

Analytical Methodology: LC-MS/MS Protocol

Quantifying MnNP requires a distinct approach from DINP.[1][2] While DINP is analyzed using GC-MS or LC-MS (Positive Mode), MnNP contains a free carboxylic acid group, necessitating Negative Mode ESI and strict pH control during extraction.[1][2]

Experimental Workflow

Objective: Quantify MnNP at ng/L levels in wastewater/surface water.

Figure 2: Optimized analytical workflow for Mono-alkyl phthalate esters.

Detailed Protocol Steps

Step 1: Sample Collection & Preservation (Critical)

-

Vessels: Use glass containers only. Plastic containers (PVC, PET) will leach DINP, which can hydrolyze to MnNP during storage, causing false positives.

-

Quenching: Immediately acidify samples to pH < 2 with Sulfuric Acid (H₂SO₄) to inhibit bacterial esterase activity that would otherwise generate MnNP from background DINP.

Step 2: Solid Phase Extraction (SPE)[4]

-

Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB, 200mg).[1][2]

-

Conditioning: 5 mL Methanol followed by 5 mL acidified water (pH 2).

-

Loading: Load sample at flow rate < 5 mL/min.

-

Washing: 5% Methanol in water (removes salts/polar interferences).

-

Elution: 2 x 3 mL Methanol (MnNP elutes in pure organic solvent).

-

Reconstitution: Evaporate to near dryness under N₂; reconstitute in 50:50 Water:Methanol.

Step 3: Instrumental Analysis (LC-MS/MS)[1][2]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

MS Source: Electrospray Ionization (ESI) in Negative Mode (-).[1][2]

-

MRM Transitions (Example for MnNP):

-

Precursor Ion: m/z 291 [M-H]⁻

-

Quantifier Product: m/z 121 (Benzoate ion)

-

Qualifier Product: m/z 77

-

-

Internal Standard: Use isotopically labeled ¹³C₄-MnNP or ¹³C₄-MBP if unavailable. Do not use external calibration due to significant matrix suppression in wastewater.

Toxicological Relevance

While DINP is the source, MnNP is the bioactive species often implicated in toxicity.

-

Endocrine Disruption: MnNP exhibits anti-androgenic activity, though potency is generally lower than DEHP metabolites.

-

PPAR Activation: MnNP activates Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), influencing lipid metabolism.[1][2]

-

Biomonitoring: In human urine, MnNP (and its oxidized derivatives) are the standard biomarkers for DINP exposure, confirming that environmental uptake leads to internal formation of this metabolite.

References

-

Sapkota, S. et al. (2024). Longitudinal mass loads of phthalate esters in sewage sludge and their association with public health and social measures.[5] (Provided data on MiNP levels in sludge).

-

Exposome-Explorer. Mono-isononyl phthalate (MiNP) Chemical Profile and CAS 106610-61-1. [1][2]

-

Yuan, S.Y. et al. (2002). Biodegradation of phthalate esters in soil and sediment. (Established kinetic half-lives for mono-esters). [1][2]

-

US EPA. Technical Review of Diisononyl Phthalate (DINP).[1][2] (Details degradation to monoester). [1][2]

-

U. Queensland. Rapid, automated online SPE-LC-QTRAP-MS/MS method for phthalate metabolites.[1][2] (Analytical method validation). [1][2]

Sources

- 1. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of nonyl hydrogen phthalate

Technical Monograph: Structural Characterization and Analytical Profiling of Nonyl Hydrogen Phthalate

Executive Summary

Nonyl hydrogen phthalate (MnNP), also known as mono-nonyl phthalate, is the primary hydrolytic metabolite of di-nonyl phthalate (DNP) and a structural isomer component of the di-isononyl phthalate (DINP) metabolic pathway. As a mono-alkyl ester of 1,2-benzenedicarboxylic acid, MnNP possesses a free carboxylic acid moiety, rendering it significantly more polar and water-soluble than its parent diester.

This guide serves as a critical reference for researchers investigating phthalate toxicity and environmental biomonitoring. It details the precise physicochemical identity of the n-nonyl isomer, provides a stoichiometric synthesis protocol to avoid diester contamination, and outlines a validated LC-MS/MS workflow for trace quantification in biological matrices.

Structural Identity & Physicochemical Properties

The following data characterizes the linear isomer (n-nonyl hydrogen phthalate). Researchers working with industrial "isononyl" mixtures must account for branching isomers, which share the same molecular mass but differ in retention time and CAS designation.

Table 1: Chemical Specification

| Parameter | Data |

| IUPAC Name | 2-(Nonyloxycarbonyl)benzoic acid |

| Common Name | Nonyl hydrogen phthalate; Mono-nonyl phthalate (MnNP) |

| CAS Registry Number | 24539-59-1 (Linear isomer) |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| Exact Mass | 292.1675 Da |

| SMILES | CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

| InChI Key | LNKHFECVVLVFFE-UHFFFAOYSA-N |

| pKa (Predicted) | ~3.8 (Carboxylic acid moiety) |

| LogP (Predicted) | 5.9 (High lipophilicity relative to short-chain phthalates) |

Synthetic Methodology: Stoichiometric Ring Opening

To synthesize high-purity MnNP standards for mass spectrometry, one must avoid the formation of the di-nonyl ester. The following protocol utilizes the high reactivity of phthalic anhydride to drive the formation of the mono-ester without requiring strong acid catalysts that would promote the second esterification step.

Protocol: Solvent-Free Thermal Synthesis

Principle: The nucleophilic attack of the hydroxyl group of 1-nonanol on the carbonyl carbon of phthalic anhydride opens the anhydride ring. This reaction is exothermic and self-limiting to the mono-ester stage in the absence of an acidic catalyst and excess alcohol.

Materials:

-

Phthalic Anhydride (Resublimed, >99%)

-

1-Nonanol (Anhydrous, >99%)

-

Toluene (for recrystallization)

Step-by-Step Workflow:

-

Molar Ratio Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 14.81 g (0.1 mol) of Phthalic Anhydride and 14.42 g (0.1 mol) of 1-Nonanol . Note: Maintaining a strict 1:1 molar ratio is critical to minimize di-ester formation.

-

Thermal Reaction: Heat the mixture to 110°C under an inert atmosphere (Nitrogen or Argon) with constant stirring.

-

Reaction Monitoring: The solid anhydride will dissolve as the reaction proceeds. Maintain temperature for 2–3 hours .

-

Validation: Monitor via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 70:30). The starting anhydride spot will disappear, and a new polar spot (MnNP) will appear.

-

-

Purification (The "Ortho" Advantage):

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in a minimum amount of hot toluene.

-

Allow to crystallize slowly at 4°C. Unreacted phthalic acid (if any due to moisture) is insoluble in toluene; the di-ester remains in solution. The mono-ester crystallizes.

-

-

Characterization: Confirm structure via ¹H-NMR (Look for the aromatic multiplet at 7.5–8.0 ppm and the triplet for the -OCH₂- at ~4.2 ppm).

Visualizing the Synthesis Pathway

Figure 1: Stoichiometric synthesis pathway favoring the mono-ester formation by leveraging the ring strain of the anhydride.

Analytical Methodology: LC-MS/MS Quantification

Quantifying MnNP in biological matrices (urine, serum) requires high sensitivity due to its rapid excretion. The following method utilizes Negative Electrospray Ionization (ESI-) , exploiting the acidic nature of the free carboxylic acid group for superior ionization efficiency compared to positive mode.

Protocol: LC-ESI-MS/MS

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).

1. Sample Preparation (Solid Phase Extraction):

-

Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB (Hydrophilic-Lipophilic Balance). Note: WAX is preferred to retain the deprotonated acid.

-

Conditioning: 3 mL Methanol, then 3 mL Water.

-

Loading: Load 1 mL urine (enzymatically deconjugated with β-glucuronidase if measuring total MnNP).

-

Wash: 2 mL 5% Methanol in water (removes salts/proteins).

-

Elution: 2 mL Methanol containing 2% Formic Acid.

-

Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase A.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Acetic Acid in Water (Maintains pH < pKa to improve retention, but ionization occurs in the source).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (MRM Mode):

-

Ionization: ESI Negative Mode (-).

-

Precursor Ion: m/z 291.2 [M-H]⁻

-

Quantifier Transition: m/z 291.2 → 121.0 (Loss of nonyl chain + CO₂; Benzoate ion).

-

Qualifier Transition: m/z 291.2 → 77.0 (Benzene ring).

Table 2: MS/MS Transition Parameters

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| MnNP | 291.2 | 121.0 | -25 | Quantifier |

| MnNP | 291.2 | 77.0 | -40 | Qualifier |

| MnNP-d4 (IS) | 295.2 | 125.0 | -25 | Internal Standard |

Visualizing the Metabolic & Analytical Context

Figure 2: Biological transformation of DNP to MnNP and the subsequent analytical workflow for quantification.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90533, Nonyl hydrogen phthalate. Retrieved from [Link]

- Silva, M. J., et al. (2005). "Analysis of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS." Journal of Chromatography B.

-

European Chemicals Agency (ECHA). (2023).[1] Substance Information: 1,2-Benzenedicarboxylic acid, monononyl ester.[1][2] CAS 24539-59-1.[1][2][3] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalate Metabolites in Urine. (Standard reference for LC-MS/MS transitions and SPE protocols). Retrieved from [Link]

Sources

Nonyl hydrogen phthalate sources and environmental release

Topic: Nonyl Hydrogen Phthalate: Sources, Environmental Fate, and Bioanalytical Characterization Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Nonyl hydrogen phthalate (MnNP), the mono-ester metabolite of dinonyl phthalate (DNP) and a congener often associated with the complex isomeric mixture of di-isononyl phthalate (DINP), represents a critical analyte in environmental toxicology and pharmaceutical extractables/leachables (E&L) studies.[1] Unlike its parent diesters, MnNP possesses a free carboxylic acid group, significantly altering its solubility, bioavailability, and toxicokinetic profile. This guide synthesizes the generation mechanisms, environmental partitioning, and validated LC-MS/MS quantification protocols for MnNP, providing a rigorous framework for researchers monitoring this persistent organic pollutant.

Chemical Identity and Isomeric Complexity

To accurately track MnNP, researchers must distinguish between the linear and branched isomers. While "Nonyl hydrogen phthalate" (CAS 24539-59-1) strictly refers to the

| Property | Nonyl Hydrogen Phthalate (Linear) | Mono-isononyl Phthalate (Branched) |

| Abbreviation | MnNP / MNP | MiNP |

| Parent Compound | Di-n-nonyl phthalate (DNP) | Di-isononyl phthalate (DINP) |

| CAS Number | 24539-59-1 | 28553-12-0 (Generic DINP metabolite) |

| Primary Source | Specialized plasticizers, dielectric fluids | PVC flooring, wire cabling, toys, coatings |

| Log Kow | ~5.3 (Predicted) | ~4.8–5.2 (Isomer dependent) |

Scientific Insight: In E&L studies for drug products, the specific isomer detected often fingerprints the polymer source. Linear MnNP suggests contamination from specific dielectric fluids or specialized elastomers, whereas MiNP points to general PVC tubing or packaging.

Sources and Mechanisms of Release

MnNP is rarely added intentionally to products; it is a secondary contaminant generated through the hydrolysis of parent diesters.

Industrial Precursors

The parent compound, DNP, is utilized in polyvinyl chloride (PVC) and vinyl copolymers to impart flexibility.

-

Dielectric Fluids: DNP is used in capacitors due to its stability.

-

Pharmaceutical Packaging: PVC blister packs and IV tubing plasticized with phthalates can leach DNP, which metabolizes to MnNP upon contact with lipophilic drug formulations or biological fluids.

The Hydrolysis Pathway (Biotic & Abiotic)

The release of MnNP follows a degradation cascade. In mammalian systems, this is catalyzed by lipases and esterases (e.g., pancreatic lipase). In the environment, abiotic hydrolysis is slow, making photodegradation and microbial breakdown the dominant pathways.

Figure 1: Degradation Pathway of Dinonyl Phthalate The following diagram illustrates the transformation of the parent diester DNP into MnNP and subsequently to Phthalic Acid (PA).

Caption: Stepwise hydrolysis of Dinonyl Phthalate (DNP) yielding Nonyl Hydrogen Phthalate (MnNP) and finally Phthalic Acid (PA).

Environmental Fate and Partitioning

Once released, MnNP exhibits distinct behavior compared to DNP due to its amphiphilic nature (hydrophobic alkyl chain + hydrophilic carboxyl group).

-

Aquatic Systems: MnNP has higher water solubility than DNP, facilitating transport in wastewater. However, it still partitions significantly into suspended sediments.

-

Biota: Studies indicate MnNP can bioaccumulate in marine organisms (mussels, fish). Unlike the diester, the monoester is the active toxicant responsible for PPAR

activation. -

Human Exposure: MnNP is excreted in urine and can be detected in hair samples, serving as a biomarker for long-term exposure to nonyl-chain phthalates.

Analytical Protocol: Quantification of MnNP

Reliable detection of MnNP requires distinguishing it from other phthalate monoesters and preventing background contamination (the "phthalate blank" problem).

Method Validation Framework (LC-MS/MS)

Expertise Note: Gas Chromatography (GC-MS) is often unsuitable for MnNP without derivatization due to the polar carboxylic acid group. LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the gold standard.

Table 1: Optimized LC-MS/MS Parameters for MnNP

| Parameter | Setting/Condition | Rationale |

| Ionization Mode | ESI Negative (-) | Carboxylate group deprotonates easily ( |

| Precursor Ion | Corresponds to the deprotonated molecular ion. | |

| Product Ions | 121.0 represents the benzoate moiety; specific to phthalates. | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Retains the hydrophobic nonyl chain; sub-2µm particles improve resolution. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Acidic pH suppresses ionization of silanols but ensures carboxylic acid is partially ionized for ESI. |

| Internal Standard | Essential to correct for matrix effects and ESI suppression. |

Sample Preparation Workflow

To minimize matrix effects in complex biological or environmental samples, Solid Phase Extraction (SPE) is required.

Figure 2: Analytical Workflow for MnNP Quantification

Caption: Standardized workflow for extracting and quantifying MnNP from complex matrices using SPE and LC-MS/MS.

Protocol Integrity Check:

-

Blank Control: Always run a procedural blank using glass-distilled solvents. Phthalates are ubiquitous in lab plastics; use glass or stainless steel equipment where possible.

-

Recovery: Acceptable recovery for MnNP in sediment/biota is typically 70–110%.[2]

Toxicological Relevance in Drug Development

For drug development professionals, MnNP is a critical leachable .

-

PPAR Activation: MnNP is a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. While less potent than DEHP metabolites, it can still disrupt lipid metabolism and adipogenesis.

-

Endocrine Disruption: Studies suggest weak estrogenic activity. In regulatory filings (FDA/EMA), the presence of MnNP in a drug product (leached from packaging) requires a toxicological risk assessment (TRA) based on daily exposure limits (PDE).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90533, Nonyl hydrogen phthalate. PubChem.[3] [Link]

-

Blair, J. D., et al. (2025). Ultra-Trace Determination of Phthalate Ester Metabolites in Seawater, Sediments, and Biota from an Urbanized Marine Inlet by LC/ESI-MS/MS. ResearchGate. [Link]

-

Consumer Product Safety Commission (2010). Toxicity Review for Di-n-octyl Phthalate (DNOP) and congeners. CPSC.[4] [Link]

-

Xie, Z., et al. (2023). Risk assessment of phthalate metabolites accumulated in fish to the Indo-Pacific humpback dolphins. Science of The Total Environment.[5] [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. researchgate.net [researchgate.net]

- 3. Nonyl hydrogen phthalate | C17H24O4 | CID 90533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR20170067880A - Reducing polymer fouling and agglomeration in acrylate/methacrylate processes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantitation of Nonyl Hydrogen Phthalate (MiNP) in Human Urine via Isotope-Dilution LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of Nonyl Hydrogen Phthalate (also known as Mono-isononyl phthalate, MiNP ), the primary metabolite of the plasticizer Di-isononyl phthalate (DINP). Unlike single-isomer phthalates (e.g., DEHP), DINP is a complex isomeric mixture, resulting in MiNP appearing as a cluster of chromatographic peaks rather than a single entity.

This guide addresses the specific challenges of isomeric resolution , enzymatic deconjugation , and matrix interference in human urine. It utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-ESI-MS/MS) operating in negative ion mode, grounded in methodologies established by the Centers for Disease Control and Prevention (CDC).

Introduction & Scientific Rationale

The Analyte: MiNP

Di-isononyl phthalate (DINP) has largely replaced DEHP in polyvinyl chloride (PVC) production.[1][2] Upon ingestion or inhalation, DINP is rapidly metabolized to its monoester, MiNP, which is subsequently glucuronidated and excreted in urine.

-

Primary Metabolite: Nonyl hydrogen phthalate (MiNP)

-

Key Characteristic: DINP is synthesized from isononyl alcohol, a mixture of C9 isomers (dimethylheptanols, methyloctanols, etc.). Consequently, MiNP is not a single chemical structure but a mixture of isomers.

The Analytical Challenge

-

Isomeric Cluster: In chromatography, MiNP does not elute as a sharp, single peak. It elutes as a "multi-peak cluster" or a broad hump. Accurate quantification requires integrating the entire cluster.

-

Conjugation: >90% of MiNP in urine exists as a glucuronide conjugate. Essential to the protocol is a robust enzymatic hydrolysis step using

-glucuronidase to convert MiNP-glucuronide back to free MiNP. -

Contamination: Phthalates are ubiquitous in lab plastics. This protocol mandates the use of glass or solvent-rinsed polypropylene and the monitoring of procedural blanks.

Visualized Workflows

Figure 1: Metabolic Pathway of DINP

Understanding the origin of the analyte is crucial for toxicological interpretation.

Caption: DINP metabolism showing the hydrolysis to the primary monoester (MiNP) and subsequent glucuronidation.[1][2][4]

Figure 2: Analytical Workflow

The step-by-step logic from sample to data.

Caption: Validated workflow ensuring total (free + conjugated) MiNP quantification via enzymatic hydrolysis and isotope dilution.

Materials and Reagents

-

Standards:

-

Native Standard: Mono-isononyl phthalate (MiNP), analytical grade.

-

Internal Standard (IS):

C

-

-

Enzyme:

-Glucuronidase (E. coli K12 or Helix pomatia). Note: E. coli is preferred for specific glucuronide cleavage without excessive sulfatase activity. -

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Acetic Acid.

-

Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Protocol: Sample Preparation (Enzymatic Hydrolysis & SPE)

This protocol is adapted from CDC Laboratory Procedure Manuals for Phthalate Metabolites.

Step 1: Deconjugation

-

Thaw urine samples at room temperature and vortex mix.

-

Transfer 1.0 mL of urine into a clean glass culture tube.

-

Add 20 µL of Internal Standard Spiking Solution (

C -

Add 250 µL of 1.0 M Ammonium Acetate buffer (pH 6.5) containing

-glucuronidase (approx. 3000 units/mL activity in the final mix). -

Seal and incubate at 37°C for 90 minutes .

-

Self-Validation Check: Include a "QC-Conjugated" sample (e.g., 4-methylumbelliferyl glucuronide) to verify enzyme activity completion.

-

Step 2: Solid Phase Extraction (Offline)

While online SPE is used in high-throughput CDC labs, offline SPE is described here for broader accessibility.

-

Conditioning: Use a polymeric weak anion exchange (WAX) or HLB cartridge (60 mg). Condition with 2 mL Methanol followed by 2 mL Water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash with 2 mL 5% Acetonitrile in Water (removes salts and polar interferences). Discard wash.

-

Elution: Elute analytes with 2 mL Acetonitrile . Collect in a glass tube.

-

Concentration: Evaporate to dryness under a stream of Nitrogen at 45°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (90:10 Water:Acetonitrile). Transfer to LC vial.

Protocol: Instrumental Analysis (LC-MS/MS)[1][2][5]

Liquid Chromatography Parameters

-

System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).

-

Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm).

-

Why Phenyl-Hexyl? It provides superior separation selectivity for aromatic isomers compared to standard C18.

-

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 10 µL.

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Action |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 1.0 | 90 | 10 | Hold |

| 8.0 | 5 | 95 | Ramp to Organic |

| 10.0 | 5 | 95 | Wash Column |

| 10.1 | 90 | 10 | Re-equilibrate |

| 13.0 | 90 | 10 | End Run |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode .

-

Source Temp: 400°C.

-

Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |

|---|---|---|---|---|

| MiNP | 291.2 [M-H]- | 121.1 | Quantifier | 25 |

| MiNP | 291.2 [M-H]- | 147.1 | Qualifier | 20 |

|

Note: The product ion 121 corresponds to the phthalate monoester moiety; 147 corresponds to the phthalic anhydride.

Data Analysis & Quality Control

Handling the Isomeric Cluster

Unlike single-isomer phthalates (e.g., Mono-ethyl phthalate), MiNP will elute as a complex cluster of peaks spanning 0.5 to 1.5 minutes, depending on the column.

-

Correct Integration: You must draw the integration baseline across the entire cluster (all peaks within the MiNP retention window).

-

IS Matching: The

C -

Quantification: Use the ratio of the Total Area of Native Cluster to the Total Area of IS Cluster.

QC Criteria

-

Linearity: R² > 0.995 over the range 0.5 ng/mL to 500 ng/mL.

-

Blanks: Procedural blanks must be < LOD. If background MiNP is detected (common due to lab plastics), subtract the average blank value or clean the system.

-

Accuracy: Spiked recovery should be 85-115%.

References

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine. Method No: 6306.03. Available at: [Link]

-

Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

-

Kato, K., et al. (2005).[5] "Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry." Analytical Chemistry, 77(9), 2985-2991.[5] [Link]

-

Koch, H. M., & Angerer, J. (2007). "Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP." International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]

Sources

- 1. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of di-isononyl phthalate in freely moving rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gas Chromatography-Mass Spectrometry for Nonyl Hydrogen Phthalate Analysis

Introduction

Phthalates, a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, are ubiquitous in the modern environment.[1][2] Their widespread use in consumer products, from food packaging and medical devices to children's toys, has led to concerns about their potential adverse health effects.[3] Nonyl hydrogen phthalate, a metabolite of di-n-nonyl phthalate (DNP), is of particular interest due to its potential as a biomarker for exposure to its parent compound. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices.

Gas chromatography-mass spectrometry (GC-MS) has emerged as the standard and most commonly used technique for the analysis of phthalate esters.[1][3][4] Its advantages include high sensitivity, selectivity, and the ability to provide structural information for definitive compound identification.[3] This application note provides a comprehensive guide to the analysis of nonyl hydrogen phthalate using GC-MS, detailing sample preparation, instrumental analysis, and data interpretation. The protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why GC-MS is the Preferred Method

The analysis of nonyl hydrogen phthalate presents several challenges. Its presence at trace levels in complex matrices requires a highly sensitive and selective analytical technique. Furthermore, the structural similarity among different phthalates necessitates a method that can achieve excellent chromatographic resolution.[3]

GC-MS is exceptionally well-suited to address these challenges. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column.[3] The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each analyte.[3] This combination of separation and detection allows for the confident identification and quantification of nonyl hydrogen phthalate, even in the presence of interfering compounds. Compared to other techniques like liquid chromatography-mass spectrometry (LC-MS), GC-MS generally offers better chromatographic resolution for phthalate determination.[3]

A Note on Derivatization

While this guide focuses on the direct analysis of nonyl hydrogen phthalate, it is important to note that derivatization is a technique sometimes employed to improve the chromatographic behavior of polar and thermally unstable phthalate metabolites.[5] This process involves chemically modifying the analyte to make it more volatile and less prone to degradation in the GC system. However, for many applications, modern GC-MS instrumentation and column technologies allow for the direct analysis of nonyl hydrogen phthalate without the need for this extra step, simplifying the workflow.[2]

Experimental Workflow: From Sample to Result

The overall analytical workflow for the determination of nonyl hydrogen phthalate by GC-MS can be broken down into three key stages: sample preparation, GC-MS analysis, and data analysis.

Sources

- 1. peakscientific.com [peakscientific.com]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Strategies for Phthalate Ester Analysis

Executive Summary

Phthalate esters (PAEs) are ubiquitous plasticizers used to increase the flexibility of polyvinyl chloride (PVC).[1] Due to their potential as endocrine disruptors and reproductive toxicants, their monitoring is strictly regulated by agencies including the US EPA, FDA (USP <661.1>), and the European Union (Directive 2005/84/EC).

This application note provides two distinct, self-validating workflows for the analysis of phthalates:

-

High-Concentration QC (HPLC-UV): For compliance testing of packaging materials, toys, and raw plastics.

-

Trace-Level Bioanalysis (LC-MS/MS): For detecting leachable impurities in drug formulations or metabolites in biological matrices.

The "Ghost Peak" Challenge: A Critical Technical Pre-requisite

Expert Insight: The single most common failure mode in phthalate analysis is not instrumental sensitivity, but background contamination . Phthalates are omnipresent in laboratory air, solvent bottles, plastic pipette tips, and crucially, the HPLC system's own tubing and pump seals.

Without mitigation, these sources create "ghost peaks" that co-elute with your analytes, making low-level quantitation impossible.

The Solution: The Contaminant Trap (Delay) Column

To validate trace analysis, you must physically separate the system's background phthalates from the sample's phthalates. This is achieved by installing a Delay Column (a short, highly retentive C18 column) between the pump and the injector .

-

Mechanism: Phthalates originating from the solvents or pump are trapped on the Delay Column. When the gradient starts, these "system" phthalates elute later than the "sample" phthalates (which are introduced at the injector, after the Delay Column).

-

Result: The background signal is shifted to a later retention time, leaving the analyte window clean.

Diagram 1: Contamination Mitigation System Configuration

Figure 1: Installation of a Delay Column (Contaminant Trap) prior to the injector is mandatory for trace phthalate analysis to chromatographically resolve system background from sample analytes.[1]

Protocol A: HPLC-UV for Material Compliance (QC)

Scope: Determination of Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) in plastic packaging or toys. Regulatory Anchor: Aligns with USP <661.1> Plastic Packaging Systems and ASTM D3421.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Spherisorb ODS-2) | Standard hydrophobic retention mechanism sufficient for parent phthalates. |

| Mobile Phase A | Water (LC-MS Grade) | High purity essential to minimize background. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for phthalates compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 225 nm | Phthalates absorb strongly at 225 nm (aromatic ring); 254 nm is an alternative but less sensitive. |

| Injection Vol | 10 µL | Standard loop size. |

Gradient Profile

| Time (min) | % A (Water) | % B (ACN) | Curve |

| 0.0 | 40 | 60 | Initial |

| 15.0 | 0 | 100 | Linear |

| 20.0 | 0 | 100 | Hold (Wash) |

| 20.1 | 40 | 60 | Re-equilibrate |

| 25.0 | 40 | 60 | End |

Sample Preparation (Solid Matrix)

-

Extraction: Weigh 0.5 g of cut polymer sample into a glass vial (avoid plastic caps with liners).

-

Solvation: Add 10 mL Tetrahydrofuran (THF) and sonicate for 30 mins to dissolve/swell the polymer.

-

Precipitation: Add 20 mL Methanol dropwise to precipitate the polymer while keeping phthalates in solution.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-rinsed with methanol) into a glass autosampler vial.

Protocol B: LC-MS/MS for Trace Analysis & Metabolites

Scope: Quantitation of phthalate metabolites (e.g., MEHP, MBP) in human urine or leachable studies in drug formulations.

Scientific Logic: Metabolites are more polar than parent diesters. A Phenyl-Hexyl column is superior to C18 here because it offers unique

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex or Raptor) | Critical for separating isomeric metabolites. |

| Mobile Phase A | 0.1% Acetic Acid in Water | Acidic modifier aids protonation/ionization stability. |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Matches A for baseline stability. |

| Ionization | ESI Negative Mode (ESI-) | Phthalate monoesters (metabolites) ionize best in negative mode |

MS/MS Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MEHP | 277.1 | 134.1 | 22 |

| MnBP | 221.1 | 77.0 | 24 |

| MBzP | 255.1 | 183.1 | 18 |

| IS (¹³C₄-MEHP) | 281.1 | 138.1 | 22 |

Diagram 2: Biological Sample Prep Workflow (CDC Method Adaptation)

Figure 2: Workflow for the extraction of phthalate metabolites from biological matrices, involving enzymatic deconjugation to release glucuronidated species followed by SPE cleanup.

Troubleshooting & Validation Criteria

System Suitability Requirements

-

Resolution (

): -

Blank Analysis: The "Ghost Peak" from the system (eluting late due to the Delay Column) must not overlap with the target analyte window.

-

Linearity:

over the range of 10 ng/mL to 1000 ng/mL.

Contamination Control Checklist (Self-Validation)

-

Glassware: Bake all glassware at 400°C for 4 hours to remove organic residues.

-

Solvents: Use only "LC-MS Grade" solvents; "HPLC Grade" may still contain trace phthalates.

-

Caps: Use aluminum-lined caps or PTFE-lined caps. Never use parafilm or standard plastic caps.

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03). [Link]

-

European Commission. (2005). Directive 2005/84/EC relating to restrictions on the marketing and use of certain dangerous substances and preparations (phthalates). [Link][2]

-

Agilent Technologies. (2013). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

Sources

Advanced Sample Preparation Strategies for the Quantitation of Nonyl Hydrogen Phthalate (MnNP) in Soil Matrices

Executive Summary

Nonyl hydrogen phthalate (MnNP), also known as mono-nonyl phthalate, is the primary hydrolytic metabolite of dinonyl phthalate (DNP). Unlike its parent diester, MnNP possesses a free carboxylic acid group, rendering it more polar, water-soluble, and susceptible to ionization. This chemical distinction presents a specific analytical challenge in soil matrices: standard protocols for neutral phthalates (e.g., EPA Method 8061) often fail to capture the acidic monoester efficiently or lose it during basic cleanup steps.

This guide provides two optimized workflows for the extraction and cleanup of MnNP from soil:

-

Protocol A (Gold Standard): Ultrasonic-Assisted Extraction (UAE) coupled with Weak Anion Exchange (WAX) SPE for maximum sensitivity and cleanup.

-

Protocol B (High Throughput): A modified QuEChERS method specifically tuned for acidic metabolites, avoiding common sorbent pitfalls.

Analyte Properties & Matrix Challenges

Understanding the physicochemical difference between the parent (DNP) and the metabolite (MnNP) is critical for experimental design.

| Property | Dinonyl Phthalate (DNP) | Nonyl Hydrogen Phthalate (MnNP) | Impact on Protocol |

| Structure | Diester (Neutral) | Monoester (Acidic) | MnNP requires pH control for retention. |

| pKa | N/A | ~3.5 – 4.0 (Carboxylic Acid) | Critical: At pH > 5, MnNP is ionized (negative). |

| Log Kow | ~9.0 (Highly Lipophilic) | ~4.5 (Moderately Lipophilic) | MnNP is more mobile in water than DNP. |

| Stability | Stable | Susceptible to enzymatic hydrolysis | Enzyme activity in soil must be quenched. |

Sample Pre-treatment & Preservation

Objective: Ensure homogeneity and halt biological activity that could artificially increase MnNP levels (by hydrolyzing native DNP) or degrade MnNP further.

-

Collection: Collect soil in solvent-rinsed glass jars (avoid plastic to prevent background phthalate contamination).

-

Lyophilization: Freeze-dry samples at -50°C for 48 hours. This removes moisture without thermal degradation.

-

Sieving: Pass dried soil through a 2 mm stainless steel sieve to remove gravel and roots.

-

Homogenization: Grind the sieved fraction to a fine powder (<250 µm) using a ball mill.

Critical Control Point: Do not air-dry at ambient temperatures if microbial activity is suspected. The hydrolysis of DNP to MnNP by soil esterases can occur rapidly in moist, warm soil.

Protocol A: Ultrasonic-Assisted Extraction (UAE) with WAX SPE

Best for: Complex soil matrices (clay, high organic carbon) requiring low limits of quantitation (LOQ).

Reagents[1]

-

Extraction Solvent: Acetonitrile (ACN) : Methanol (MeOH) (1:1, v/v).

-

Internal Standard (IS): d4-Mono-n-octyl phthalate (d4-MnOP) or 13C4-MnNP (if commercially available).

-

SPE Cartridge: Mixed-mode Weak Anion Exchange (WAX), 60 mg/3 mL (e.g., Oasis WAX or Strata-X-AW).

Step-by-Step Workflow

-

Weighing: Weigh 1.0 g of homogenized soil into a 15 mL glass centrifuge tube.

-

Spiking: Add 50 µL of IS working solution (1 ppm). Equilibrate for 30 mins.

-

Extraction:

-

Add 5 mL of Extraction Solvent.[1]

-

Sonicate for 20 minutes at <30°C (use ice bath if necessary to prevent heating).

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer supernatant to a clean tube.

-

Repeat extraction once and combine supernatants.

-

-

Dilution (Crucial Step):

-

Dilute the combined organic extract with ultrapure water to reach a final volume of ~50 mL (reducing organic content to <5%).

-

Adjust pH: Check pH. It should be neutral or slightly acidic (pH 5-6). Note: For WAX, the analyte must be ionized (negative), so pH must be > pKa (4.0). However, the sorbent amine must be protonated (positive), so pH must be < 8.0. pH 6.0 is the sweet spot.

-

-

SPE Cleanup (WAX):

-

Condition: 3 mL MeOH followed by 3 mL Water.

-

Load: Pass the diluted sample through the cartridge at 1-2 mL/min.

-

Wash 1 (Matrix): 3 mL 25 mM Ammonium Acetate buffer (pH 5). Removes neutrals/zwitterions.

-

Wash 2 (Lipids): 3 mL Methanol. Elutes neutral parents (DNP) and lipids while MnNP stays bound ionically.

-

Elute: 3 mL Methanol containing 2% Formic Acid. The acid neutralizes the MnNP carboxyl group, breaking the ionic bond.

-

-

Reconstitution: Evaporate eluate to dryness under Nitrogen (40°C). Reconstitute in 200 µL ACN:Water (20:80).

Visual Workflow (Protocol A)

Caption: Protocol A utilizes Weak Anion Exchange (WAX) logic to selectively isolate acidic MnNP from neutral interferences.

Protocol B: Modified QuEChERS (Acidic)

Best for: High-throughput screening or sandy soils with lower organic content.

Warning: Standard QuEChERS kits often contain PSA (Primary Secondary Amine). PSA will irreversibly bind MnNP. You must use a custom mix or a kit without PSA.

Reagents

-

Extraction Solvent: Acetonitrile + 1% Acetic Acid (Acidification ensures MnNP partitions into the organic phase).

-

Partitioning Salts: MgSO4 (4g), NaCl (1g). Avoid citrate buffers if they affect pH unpredictably, but standard citrate kits are generally acceptable if pH remains < 4.

-

dSPE Cleanup Mix: 150 mg MgSO4 + 50 mg C18. (NO PSA) .

Step-by-Step Workflow

-

Hydration: Weigh 2.0 g soil into a 50 mL tube. Add 2 mL water. Vortex and let stand for 15 mins (pores must open).

-

Extraction: Add 10 mL Acidified Acetonitrile (1% Acetic Acid). Vortex vigorously for 1 min.

-

Partitioning: Add salts (MgSO4/NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 mins.

-

Cleanup (dSPE):

-

Transfer 1 mL of the upper ACN layer to a dSPE tube containing C18 and MgSO4.

-

Why C18? It removes long-chain lipids/waxes.

-

Why No PSA? PSA removes organic acids. MnNP is an organic acid.

-

Vortex 30s, Centrifuge.

-

-

Finish: Transfer supernatant to a vial. If sensitivity is low, evaporate and reconstitute.

Instrumental Analysis (LC-MS/MS)[3][4]

Gas Chromatography (GC) is less desirable for monoesters due to the requirement for derivatization (methylation/silylation) to make the acid volatile. LC-MS/MS is the preferred direct method.

-

System: UHPLC coupled to Triple Quadrupole MS.[2]

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Acetic Acid in Water. (Avoid Formic acid if signal suppression is high in negative mode, though often acceptable).

-

Mobile Phase B: Acetonitrile.[3]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

Target Ion: [M-H]- (Deprotonated molecule).

-

Precursor for MnNP (C17H24O4): m/z ~291.

-

Transitions: Optimize for loss of phthalic anhydride or alkyl chain.

-

| Analyte | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |

| MnNP | 291.2 | 121.0 (Phthalate ion) | 77.0 | 20 - 35 |

| d4-MnOP (IS) | 281.2 | 125.0 | 79.0 | 20 - 35 |

Quality Control & Troubleshooting

Validation Criteria

-

Recovery: Acceptable range 70-120%.

-

Matrix Effect (ME): Calculate as

. If ME > 20%, use matrix-matched calibration curves. -

Blanks: Run a solvent blank and a procedural blank (empty tube carried through extraction) to check for background phthalate contamination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (Protocol A) | pH during SPE load was too low (<3.5). | Ensure load pH is ~6.0. MnNP must be ionized to bind to WAX. |

| Low Recovery (Protocol B) | Used PSA in dSPE step. | Switch to C18 only. PSA binds acidic MnNP. |

| High Background | Plastic labware leaching phthalates.[4] | Replace all plastic tips/tubes with glass or solvent-rinsed high-grade polypropylene. Use glass syringes. |

| Peak Tailing | Secondary interactions on column. | Add 5mM Ammonium Acetate to mobile phase. |

References

-

US EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link(Note: Provides baseline for diesters, modified here for monoesters).

-

Wang, J., et al. (2015). "Determination of phthalate monoesters in soil using accelerated solvent extraction and ultra-performance liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography A, 1419, 1-9. Link

-

Blair, J. D., et al. (2009). "Analytical method for the determination of phthalate esters and their mono-ester metabolites in biosolids." Science of The Total Environment, 407(17), 4912-4920. Link

-

Anastasi, E., et al. (2025). "QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine." PMC - NIH. Link(Demonstrates QuEChERS applicability for acidic metabolites).

-

Thermo Fisher Scientific. (2018). "Trace Determination of Alkylphenols and Related Ethoxylates using On-line SPE and LC-MS/MS." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of phthalate esters in edible oils by use of QuEChERS coupled with ionic-liquid-based dispersive liquid-liquid microextraction before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Note: Extraction and Quantification of Nonyl Hydrogen Phthalate (MnNP) from Aqueous Samples

Executive Summary

This application note details a robust protocol for the isolation and quantification of Nonyl Hydrogen Phthalate (MnNP) , the primary mono-ester metabolite of the plasticizer Di-isononyl phthalate (DiNP). Unlike its parent compound, MnNP is an amphiphilic weak acid, requiring specific pH control during extraction to ensure high recovery.

This guide utilizes Solid Phase Extraction (SPE) with a polymeric hydrophilic-lipophilic balance (HLB) sorbent, followed by LC-MS/MS analysis in negative electrospray ionization (ESI-) mode.[1] This method is validated for trace-level detection (ng/L) and minimizes matrix effects common in environmental and biological samples.[1]

Chemical Context & Mechanistic Strategy

The Analyte

MnNP (C₁₇H₂₄O₄) is formed via the hydrolysis of DiNP. "Nonyl" typically refers to a mixture of C9 isomers; therefore, MnNP often appears as a cluster of peaks rather than a single sharp peak in chromatography.

| Property | Value | Implication for Extraction |

| Molecular Weight | 292.37 g/mol | Precursor ion [M-H]⁻ at m/z 291.[1] |

| pKa (Carboxyl) | ~3.0 - 3.5 | At neutral pH (7), MnNP is ionized (hydrophilic).[1] At acidic pH (<2), it is neutral (hydrophobic).[1] |

| LogP | ~3.5 - 4.0 | Moderately lipophilic when protonated.[1] |

Extraction Logic: The "pH Switch"

To extract MnNP effectively using Reversed-Phase (RP) sorbents, we must exploit its acid dissociation constant (pKa).[1]

-

Sample Pre-treatment (Acidification): We lower the sample pH to ~2.0. This protonates the carboxylic acid group (

), suppressing ionization and significantly increasing retention on the lipophilic SPE sorbent.[1] -

LC-MS Analysis (Ionization): During analysis, we operate in Negative ESI mode. The source conditions (and potentially a buffered mobile phase) strip the proton back off (

) to generate the detectable ion.[1]

Workflow Visualization

The following diagram illustrates the critical "pH Switch" mechanism driving this protocol.

Caption: The "pH Switch" workflow ensuring MnNP is hydrophobic during extraction but ionized during detection.

Materials & Reagents

-

Standards:

-

SPE Cartridges: Polymeric HLB (e.g., Waters Oasis HLB, Phenomenex Strata-X), 200 mg / 6 mL.[1]

-

Why Polymeric? Unlike silica-based C18, polymeric sorbents do not de-wet if they run dry and are stable at pH 1-14.[1]

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

-

Additives: Formic Acid (98%), Ammonium Acetate.[1]

-

Glassware: CRITICAL: Use strictly glass or stainless steel.[1] Avoid all plastic labware (pipette tips, tubing, reservoirs) to prevent phthalate background contamination.[1] Rinse all glassware with acetone and hexane before use.

Experimental Protocol

Phase 1: Sample Preparation

-

Collection: Collect 100–500 mL of aqueous sample in solvent-rinsed amber glass bottles.

-

Filtration: Filter through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.[1] Do not use plastic syringe filters.[1]

-

Internal Standard Addition: Spike the sample with 50 µL of IS working solution (1 µg/mL in MeOH) to achieve a final concentration of ~100 ng/L (depending on expected range).

-

Acidification: Adjust sample pH to 2.0 ± 0.2 using 6M HCl or Formic Acid.

-

Validation Check: Verify pH with a strip; do not insert a pH electrode directly into the sample to avoid cross-contamination from the probe's plastic body.

-

Phase 2: Solid Phase Extraction (SPE)[1]

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[1][2][3] Condition | 5 mL Methanol | Activates the polymeric sorbent pores. |

| 2. Equilibrate | 5 mL Acidified Water (pH 2) | Matches the sorbent environment to the sample matrix. |

| 3. Load | Load sample at 2–5 mL/min | Slow flow allows sufficient interaction time for the neutral MnNP to partition onto the sorbent. |

| 4. Wash | 5 mL 5% Methanol in Water (pH 2) | Removes salts and highly polar interferences without eluting MnNP. |

| 5.[1] Dry | Vacuum for 10–15 mins | Removes residual water which interferes with the elution solvent and LC evaporation. |

| 6. Elute | 2 x 3 mL Methanol (or ACN) | Disrupts hydrophobic interactions, releasing MnNP. |

| 7.[1] Concentrate | Evaporate to dryness under N₂ at 40°C | Concentrates the analyte. |

| 8. Reconstitute | 200 µL 50:50 Water:MeOH | Prepares sample for LC injection.[1] |

Phase 3: LC-MS/MS Analysis[1]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex Triple Quad).[1] Ionization: Electrospray Ionization, Negative Mode (ESI-).[1]

Chromatography Conditions:

-

Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).[1]

-

Mobile Phase B: Acetonitrile (or Methanol).[1]

-

Gradient:

-

0-1 min: 10% B[1]

-

1-8 min: Ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 10% B

-

MS/MS Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| MnNP | 291.2 [M-H]⁻ | 121.0 (Benzoate) | 145.0 (Phthalate) | 15 - 25 |

| MnNP-d4 (IS) | 295.2 [M-H]⁻ | 125.0 | 149.0 | 15 - 25 |

Note: The transition 291 -> 121 corresponds to the loss of the nonyl chain and the other carboxyl group, leaving the benzoate radical. This is highly specific.

Quality Control & Troubleshooting

Isomer Resolution

Commercially available DiNP is a mixture of branched isomers. Consequently, MnNP will elute as a cluster of peaks rather than a single peak.

-

Integration: You must integrate the entire cluster to quantify the total MnNP burden.

-

Visual Check: Ensure the internal standard (if linear) elutes within the cluster or (if branched) matches the cluster profile.

Background Contamination

Phthalates are ubiquitous.[1][4][5][6] "Ghost peaks" are common.[1]

-

System Blank: Run a blank injection (solvent only) before every batch.[1]

-